2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride
Description
2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride is a synthetic organic compound characterized by a benzylamino group, a 3,4-dichlorophenyl moiety, and an acetonitrile backbone, with a hydrochloride counterion enhancing its solubility. Its molecular formula is C₁₅H₁₃Cl₃N₂, and it has a molecular weight of 327.64 g/mol . The compound’s structure combines aromatic and nitrile functionalities, which are often associated with pharmacological activity, particularly in targeting receptor systems such as sigma receptors (inferred from structural analogs like BD 1008 and BD 1047 in ).
Properties
IUPAC Name |
2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2.ClH/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11;/h1-8,15,19H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVODKSALPKDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3,4-Dichlorophenyl Aldehydes or Ketones
- Starting Materials: 3,4-Dichlorobenzaldehyde or 3,4-dichlorophenyl ketones.
- Reaction: Reductive amination with benzylamine in the presence of reducing agents such as sodium cyanoborohydride or borane complexes.
- Outcome: Formation of the benzylamino-substituted intermediate.
- Further Step: Introduction of the nitrile group by cyanide ion addition or conversion of an aldehyde to the corresponding nitrile.
This method yields the target compound by coupling the benzylamino group with the dichlorophenyl ring and installing the nitrile functionality in a controlled manner.
Nucleophilic Substitution on Halogenated Precursors
- Starting Materials: 2-(3,4-dichlorophenyl)acetonitrile or its halogenated derivatives.
- Reaction: Nucleophilic substitution where benzylamine displaces a leaving group (e.g., chloride) on the acetonitrile carbon.
- Conditions: Typically performed in polar aprotic solvents like dichloromethane or acetonitrile, with bases such as triethylamine to scavenge generated acids.
- Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the hydrochloride salt form.
This approach leverages the electrophilicity of the halogenated acetonitrile intermediate to attach the benzylamino group efficiently.
Direct Coupling via Isocyanate Intermediates
- Starting Materials: Benzyl isocyanate and 3,4-dichlorophenyl acetonitrile derivatives.
- Reaction: Coupling under reflux conditions in solvents such as toluene or acetonitrile.
- Notes: This method may involve intermediate formation of urea or carbamate derivatives that are subsequently converted to the target compound.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Benzylamine, NaBH3CN, MeOH or EtOH, room temp | 60-75 | Mild conditions, selective amination |
| Nucleophilic substitution | Benzylamine, triethylamine, DCM, room temp to reflux | 50-70 | Requires purification by chromatography |
| Coupling via isocyanates | Benzyl isocyanate, toluene, reflux, 3-5 hours | 45-66 | Moderate yields, needs careful control |
Purification and Characterization
- Purification: Silica gel chromatography is the standard method to purify crude products, often using hexane/ethyl acetate mixtures.
- Salt Formation: The hydrochloride salt is typically obtained by treatment with hydrogen chloride in ether or by direct crystallization from acidic solutions.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and purity.
Research Findings and Optimization Notes
- The presence of electron-withdrawing chlorine substituents on the phenyl ring enhances the electrophilicity of the acetonitrile carbon, facilitating nucleophilic substitution by benzylamine.
- Use of anhydrous conditions and dry solvents improves yields by minimizing side reactions such as hydrolysis.
- Addition of bases like triethylamine helps neutralize hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.
- Refluxing in aprotic solvents often improves reaction rates and yields but requires careful temperature control to avoid decomposition.
- Purification by recrystallization is sometimes employed post-chromatography to enhance product purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 3,4-Dichlorobenzaldehyde + Benzylamine | NaBH3CN, MeOH, room temp | Mild, selective, good yields | Requires careful control of reducing agent |
| Nucleophilic Substitution | Halogenated 2-(3,4-dichlorophenyl)acetonitrile | Benzylamine, TEA, DCM, reflux | Direct, straightforward | Moderate yields, purification needed |
| Isocyanate Coupling | Benzyl isocyanate + acetonitrile derivatives | Reflux in toluene | Versatile | Moderate yields, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzylamino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Treatment
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its structure allows it to interact with critical enzymes involved in the disease's pathology.
- Acetylcholinesterase (AChE) Inhibition : A notable study reported an IC50 value of 3.33 μM against eel AChE, indicating significant inhibitory activity that could be beneficial in enhancing cholinergic function in Alzheimer's patients.
- β-Secretase Inhibition : This compound also demonstrates inhibitory effects on β-secretase, an enzyme implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's pathology. The compound showed a 43.7% inhibition at a concentration of 50 μM.
Enzymatic Activity
2. Mechanism of Action
The mechanism of action involves the binding of the compound to specific molecular targets, affecting various biological pathways:
- Enzyme Interaction : The benzylamino and dichlorophenyl groups enhance binding affinity to enzymes like AChE and β-secretase, leading to potential therapeutic effects.
- Case Study Insights : In vitro studies have shown that modifications to the benzylamino structure can significantly enhance the multifunctional potential of these compounds, suggesting avenues for further drug development.
Industrial Applications
3. Synthesis and Production
The synthesis of this compound typically involves:
- Formation of Benzylamino Group : Reaction of benzylamine with suitable precursors.
- Introduction of Dichlorophenyl Group : Substitution reactions with dichlorophenyl precursors.
- Acetonitrile Moiety Formation : Finalizing the nitrile group through controlled reactions.
In industrial settings, production is optimized for yield and purity using large-scale reactors under controlled conditions. Techniques such as crystallization or chromatography are employed for purification.
Future Research Directions
Given its promising biological activities, future research could focus on:
- Derivatives Development : Exploring modifications to enhance selectivity and potency against specific targets.
- Clinical Trials : Investigating the efficacy and safety profile in human subjects for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino and dichlorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl-Containing Analogs
Compounds such as BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) share the 3,4-dichlorophenyl group but differ in their amine-based side chains . These analogs are known sigma receptor ligands, suggesting that the dichlorophenyl moiety plays a critical role in receptor binding.
Benzylamino-Containing Analogs
4-(Benzylamino)benzonitrile (C₁₄H₁₂N₂, MW 208.26 g/mol) shares the benzylamino and nitrile groups but lacks the dichlorophenyl substitution . The addition of the dichlorophenyl group in the target compound increases its molecular weight by ~119 g/mol and introduces lipophilic chlorine atoms, which may enhance membrane permeability or metabolic stability.
Dichlorophenyl-Acetonitrile/Acetamide Derivatives
2-(3,4-Dichlorophenyl)acetamide (C₈H₇Cl₂NO, MW 204.06 g/mol) replaces the acetonitrile group with an acetamide . This difference could influence interactions with biological targets.
Hydrochloride Salt Comparisons
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7) is a hydrochloride salt with a catechol group instead of dichlorophenyl . The hydroxyl groups increase polarity and solubility in aqueous media compared to the lipophilic chlorine substituents in the target compound. This highlights how halogenation vs. hydroxylation modulates physicochemical properties.
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
- Structural Influence on Properties: The dichlorophenyl group enhances lipophilicity, while the hydrochloride salt improves solubility. Benzylamino and nitrile groups may contribute to receptor binding but require further study.
- Functional Group Trade-offs : Compared to acetamide analogs, the nitrile group in the target compound may reduce hydrogen-bonding capacity but increase electrophilicity.
- Sigma Receptor Ligand Potential: Structural parallels with BD 1008/BD 1047 suggest possible sigma receptor interactions, but experimental validation is needed.
Biological Activity
2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride is a nitrile compound notable for its structural features, including a benzylamino group and a dichlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurodegenerative diseases and as a precursor in drug development.
- Chemical Formula : C17H17Cl2N2·HCl
- Molecular Weight : 327.64 g/mol
- CAS Number : 1440535-45-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structural components enhance its binding affinity to enzymes and receptors involved in critical biological pathways. For instance, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are significant in the context of Alzheimer's disease.
In Vitro Studies
Recent research has demonstrated that derivatives of this compound exhibit significant activity against AChE and β-secretase. One study reported that a closely related compound showed an IC50 value of 3.33 μM against eel AChE and notable inhibition against human β-secretase (43.7% at 50 μM) . These findings suggest that modifications to the benzylamino structure can enhance the multifunctional potential of these compounds.
Case Studies
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Benzylamino)-2-phenylacetonitrile | Lacks dichlorophenyl group | Different reactivity |
| 2-(Amino)-2-(3,4-dichlorophenyl)acetonitrile | Lacks benzyl group | Altered interactions |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.
Synthetic Routes
The synthesis typically involves:
- Formation of Benzylamino Group : Reaction of benzylamine with an appropriate precursor.
- Introduction of Dichlorophenyl Group : Substitution reaction with a dichlorophenyl precursor.
- Acetonitrile Moiety Formation : Finalizing the nitrile group through controlled reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
